1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Epoxy Resin Crosslink Density Epoxide Equivalent Weight

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 15336-84-2) is a specialized diepoxide monomer featuring a rigid spiro[cyclohexane-1,5'-hydantoin] core. Also referred to as 1,3-diglycidyl-5,5-pentamethylenehydantoin, it belongs to the class of N-heterocyclic diglycidyl compounds, which are less intensively studied than conventional bisphenol A diglycidyl ether (DGEBA) resins but offer distinct performance attributes.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 15336-84-2
Cat. No. B098377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
CAS15336-84-2
Synonyms1,3-bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2CC3CO3)CC4CO4
InChIInChI=1S/C14H20N2O4/c17-12-14(4-2-1-3-5-14)16(7-11-9-20-11)13(18)15(12)6-10-8-19-10/h10-11H,1-9H2
InChIKeyMHVHSPJEOYGUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione: A High-Epoxy-Value Spiro Hydantoin Diepoxide for Thermoset Formulations


1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 15336-84-2) is a specialized diepoxide monomer featuring a rigid spiro[cyclohexane-1,5'-hydantoin] core . Also referred to as 1,3-diglycidyl-5,5-pentamethylenehydantoin, it belongs to the class of N-heterocyclic diglycidyl compounds, which are less intensively studied than conventional bisphenol A diglycidyl ether (DGEBA) resins but offer distinct performance attributes [1]. With a molecular weight of 280.32 g/mol and two reactive oxirane groups, it functions as a crosslinking monomer in epoxy resin systems, particularly where higher crosslink density, nitrogen-containing heterocyclic structural features, or phosphorus-based flame retardancy are required [2].

1 Spirocyclic hydantoin core provides molecular rigidity and damping behavior
2 High epoxide value supports higher crosslink density than conventional DGEBA
3 Nitrogen-rich heterocycle enables phosphorus adduct formation for flame retardancy

Procurement Risk: Why 1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Common DGEBA or Simple Hydantoin Diepoxides


Generic substitution of this compound with standard DGEBA (e.g., E44) or simpler hydantoin diepoxides like 1,3-diglycidyl-5,5-dimethylhydantoin (DMHR) is technically unsound due to three interdependent factors. First, the spirocyclic pentamethylene group imparts a unique combination of molecular rigidity and configurational constraint that directly influences the glass transition temperature (Tg) and mechanical damping behavior of the cured network, properties shown to vary substantially among hydantoin epoxy resin structures [1]. Second, its epoxide equivalent weight (approximately 140 g/eq, corresponding to 7.14 eq/kg) is significantly higher than DGEBA (approximately 170 g/eq, 5.88 eq/kg), enabling greater crosslink density per unit mass and altering curing kinetics and final network architecture [2]. Third, procurement of a non-spiro analog will result in a different reactivity profile with curing agents and a loss of the nitrogen-rich heterocyclic character, which has been specifically exploited for manufacturing flame-retarding phosphorus adducts [3].

Spirocyclic core mismatch Non-spiro hydantoin analogs alter Tg, damping, and network dynamics; direct substitution may not reproduce target properties.
Epoxide value shift Higher epoxide concentration (eq/kg) than DGEBA changes crosslink density and curing kinetics; drop-in replacement without reformulation risks incomplete cure.
Nitrogen heterocycle absence Simple epoxies lack the nitrogen-rich site for phosphorus adduct formation, eliminating the flame-retardant synthesis route.

Quantitative Differentiation: Comparative Data for 1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Against Key Analogs


Epoxide Value and Crosslinking Density: Outperforming Bisphenol A Diglycidyl Ether (DGEBA) on a Mass Basis

The target compound possesses an epoxide content of 7.11 equivalents per kilogram, as documented in a patent for phosphorus-containing glycidyl adducts [1]. This value is aligned with its theoretical epoxide equivalent weight (EEW) of approximately 140 g/eq, based on a molecular weight of 280.32 g/mol and two epoxide groups . In contrast, a standard DGEBA resin (MW ~340 g/mol) has a typical EEW in the range of 170-192 g/eq (approximately 5.2-5.9 eq/kg). The 21-37% higher epoxide concentration of the spiro hydantoin diepoxide translates directly into a greater density of reactive sites per unit mass, enabling a more tightly crosslinked network in thermoset formulations.

Epoxide Concentration
Cross-study comparable
7.11 eq/kgTarget
~5.2–5.9 eq/kgDGEBA
21–37% higher reactive site density per unit mass
Based on patent data and commercial DGEBA specs
Epoxy Resin Crosslink Density Epoxide Equivalent Weight Thermoset

Thermal Curing Kinetics: Hydantoin Epoxy Resins Show Higher Activation Energy than Bisphenol A Systems

A 2023 study comparing three hydantoin-based epoxy resins (including DMHR) with a bisphenol A epoxy resin (E44) using a diaminodiphenylmethane (DDM) curing agent reported that the apparent activation energies (Ea) for the hydantoin epoxy/DDM systems ranged from 55 to 59 kJ/mol, which is slightly higher than the 47.1 kJ/mol observed for the E44/DDM system [1]. The target compound, as a spiro hydantoin diepoxide, is expected to exhibit kinetics within this class range. The elevated activation energy indicates a moderately higher thermal budget or catalyst requirement for processing, an essential parameter for process engineers.

Curing Activation Energy
Class-level inference
55–59 kJ/mol
Moderately higher thermal budget than DGEBA/DDM (47.1 kJ/mol)
Class range from hydantoin epoxy study; specific compound unmeasured
Curing Kinetics Activation Energy DSC Epoxy-DDM

Mechanical Damping Superiority: Hydantoin Epoxy Networks Outperform Bisphenol A Epoxy in Energy Dissipation

The same 2023 study explicitly concluded that while the cured products of E44 epoxy resin were stronger, tougher, and thermally more stable, the hydantoin-based epoxy resins exhibited superior damping performance compared to the E44 epoxy resin [1]. This property is directly attributed to the nitrogen-containing heterocyclic structures within the network, which facilitate energy dissipation under dynamic mechanical stress. The target compound, with its rigid spirocyclic hydantoin core, is structurally positioned to provide this enhanced damping characteristic.

Damping Performance
Class-level inference
Superior dampingHydantoin class
Lower dampingDGEBA E44
Enhanced energy dissipation attributed to N-heterocyclic structure
Qualitative comparison; exact tan delta not reported for target compound
Damping Performance Dynamic Mechanical Analysis Storage Modulus Viscoelasticity

Flame-Retardant Synthon: Documented Use as a Phosphorus Adduct Precursor for Fire-Resistant Plastics

US Patent 3,971,813 explicitly describes the use of 1,3-diglycidyl-5,5-pentamethylenehydantoin (the target compound) as a precursor for creating phosphorus-containing epoxy adducts by reacting it with dialkyl phosphites (e.g., diethyl phosphite) [1]. The reaction of 300 g of the compound (7.11 eq/kg) with 65.3 g of diethyl phosphite at 150-167 °C yielded a new phosphorus-containing epoxy resin. The patent asserts that these adducts lead to plastics with enhanced flame resistance compared to known systems, establishing a direct, application-specific advantage traceable to the target compound's unique structure.

Flame-Retardant Synthon
Direct head-to-head
Demonstrated phosphorus adduct formation
Enables non-halogenated flame retardancy via dialkyl phosphite reaction
Patent claims enhanced flame resistance over prior art
Flame Retardancy Phosphorus Adduct Epoxy Functionalization Fire-Resistant Plastics

Physical Property Identification: Boiling Point and Density Differentiate from Lower-Molecular-Weight Analogs

The target compound has a reported density of 1.36 g/cm³ and a boiling point of 423.5 °C at 760 mmHg [1], which is substantially higher than that of the non-epoxidized parent compound, 5,5-pentamethylenehydantoin (CAS 702-62-5, MW 168.20 g/mol), which has an estimated boiling point of approximately 297 °C . This >125 °C difference in boiling point provides a clear analytical marker for verifying product identity and purity during incoming quality control, ensuring that the procured material is the diepoxide and not the unreacted hydantoin precursor.

Identity Marker
Cross-study comparable
Boiling point: 423.5 °C
Density: 1.36 g/cm³
QC differentiation from unreacted precursor (BP ~297 °C)
Predicted/experimental properties; >125 °C BP difference
Quality Control Physical Characterization Boiling Point Density

Adhesion Performance Trade-off: Hydantoin Epoxy Resin Adhesion is Lower than Bisphenol A Epoxy

A critical performance trade-off for the hydantoin epoxy resin class was quantified in the 2023 study. When cured with a polyether amine, 5,5-dimethylhydantoin epoxy resin (DMHR) exhibited an adhesion strength of 5.6 MPa, which was nearly 60% lower than the 13.2 MPa achieved by the bisphenol A type E44 epoxy resin [1]. This data point, while for a closely related analog rather than the target compound itself, warns that the spiro hydantoin diepoxide is unlikely to match DGEBA in adhesion-critical applications without formulation adjustments.

Adhesion Trade-off
Class-level inference
~5.6 MPaHydantoin class (DMHR)
13.2 MPaDGEBA E44
~58% lower lap shear adhesion; formulation adjustment may be needed
Class-level, based on DMHR analog; prioritize damping/flame retardancy over adhesion
Adhesion Strength Lap Shear Polyether Amine Curing Substrate Bonding

Evidence-Backed Application Scenarios for 1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione


High-Performance Damping Materials for Vibration and Acoustic Management

Based on the demonstrated superior damping performance of hydantoin-based epoxy resins over bisphenol A epoxy networks [1], this compound is a strong candidate for formulating vibration-dampening coatings, constrained-layer damping systems, or acoustic isolation mounts in precision electronics, aerospace, and automotive sectors. Its rigid spirocyclic core is structurally conducive to energy dissipation mechanisms.

Phosphorus-Containing Flame-Retardant Epoxy Formulations

The compound is explicitly claimed as a precursor for fire-resistant plastics via its reaction with dialkyl phosphites [2]. This application scenario involves synthesizing a phosphorus-modified epoxy resin that can be used as a reactive flame retardant in printed circuit boards, electrical encapsulation, and composite materials where fire safety standards must be met without halogenated additives.

High-Crosslink-Density Thermoset Networks Requiring Mass Efficiency

With an epoxide value of 7.11 eq/kg (versus ~5.2-5.9 eq/kg for DGEBA), the compound allows formulation of epoxy networks with a higher crosslink density at equivalent mass loading [3]. This is advantageous for applications demanding high modulus, chemical resistance, or reduced solvent swelling, such as protective coatings for chemical processing equipment or high-temperature composite matrices.

Build-to-Spec Research Procurement Where Spirocyclic Rigidity is a Design Parameter

For academic or industrial R&D programs exploring structure-property relationships in epoxy thermosets, this compound offers a well-defined spirocyclic architecture that imparts configurational rigidity distinct from the open-chain dimethyl-substituted hydantoin analog (DMHR) [1]. This enables systematic investigation of how spiro constraint influences Tg, free volume, and network relaxation behavior, serving as a model compound for next-generation epoxy resin design.

Application
Selection Property
Validation Focus
Vibration damping & acoustic management
Damping performance (energy dissipation)
Dynamic mechanical analysis (tan delta, loss modulus)
Phosphorus flame-retardant epoxy systems
Phosphorus reactivity (adduct formation)
Flame resistance testing (UL 94, LOI)
High-crosslink-density thermoset networks
High epoxide concentration for crosslink density
Network Tg, modulus, swelling resistance
Spirocyclic architecture R&D
Spirocyclic rigidity (vs. open-chain analog)
Tg, free volume, and network relaxation behavior
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